

Solubility of Ammonium Malate in Various Solvents: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium malate

Cat. No.: B3049338

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium malate, the salt of malic acid and ammonia, is a compound of interest in various scientific and industrial applications, including as a food additive and in material science.^[1] A thorough understanding of its solubility in different solvent systems is crucial for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the known solubility characteristics of **ammonium malate**, outlines detailed experimental protocols for its quantitative determination, and highlights the current gaps in publicly available data. Due to a notable scarcity of precise quantitative solubility data in the literature, this document emphasizes the established methodologies that researchers can employ to determine these values empirically.

Introduction to Ammonium Malate and its Forms

Ammonium malate can exist in two primary stoichiometric forms: **monoammonium malate** (also known as ammonium hydrogen malate) and **diammonium malate**.^[1] These are the products of the neutralization of malic acid, a dicarboxylic acid, with one or two equivalents of ammonia, respectively. As ionic salts, their solubility is fundamentally governed by the polarity of the solvent, with a higher affinity for polar solvents. The specific form of the salt, along with environmental factors such as temperature and pH, will significantly influence its solubility profile.

Quantitative Solubility Data

A comprehensive search of scientific literature, chemical databases, and safety data sheets reveals a significant lack of specific quantitative solubility data for **ammonium malate** across a wide range of solvents and temperatures. Most sources describe its solubility in qualitative terms. The available information is summarized in the table below. It is critical for researchers to experimentally determine the solubility of **ammonium malate** in their specific solvent systems to ensure accuracy in their work.

Solvent	Type	Ammonium Malate Form	Reported Solubility	Temperature (°C)	Citation
Water	Polar Protic	Diammonium Malate	Soluble / Water soluble	Not Specified	[2]
Water	Polar Protic	Monoammonium Malate	Soluble in 3 parts water (~33.3 g/100 mL)	Not Specified	
Ethanol	Polar Protic	Not Specified	Slightly soluble / Not soluble	Not Specified	
90% Alcohol	Polar Protic	Not Specified	Mentioned in the context of extraction	Not Specified	
Benzene	Nonpolar	Malic Acid (for context)	Practically insoluble	Not Specified	[3]

Note: The value for **monoammonium malate** in water is derived from a qualitative description and should be treated as an approximation. The insolubility of the parent malic acid in nonpolar solvents suggests that its ammonium salts will also exhibit very low solubility in such media.

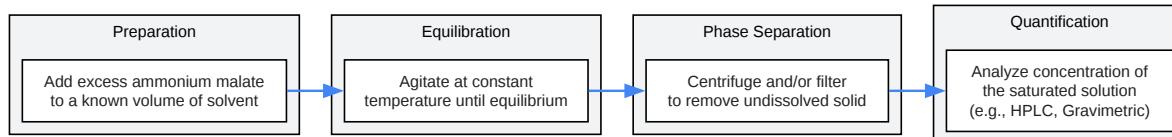
Factors Influencing Solubility

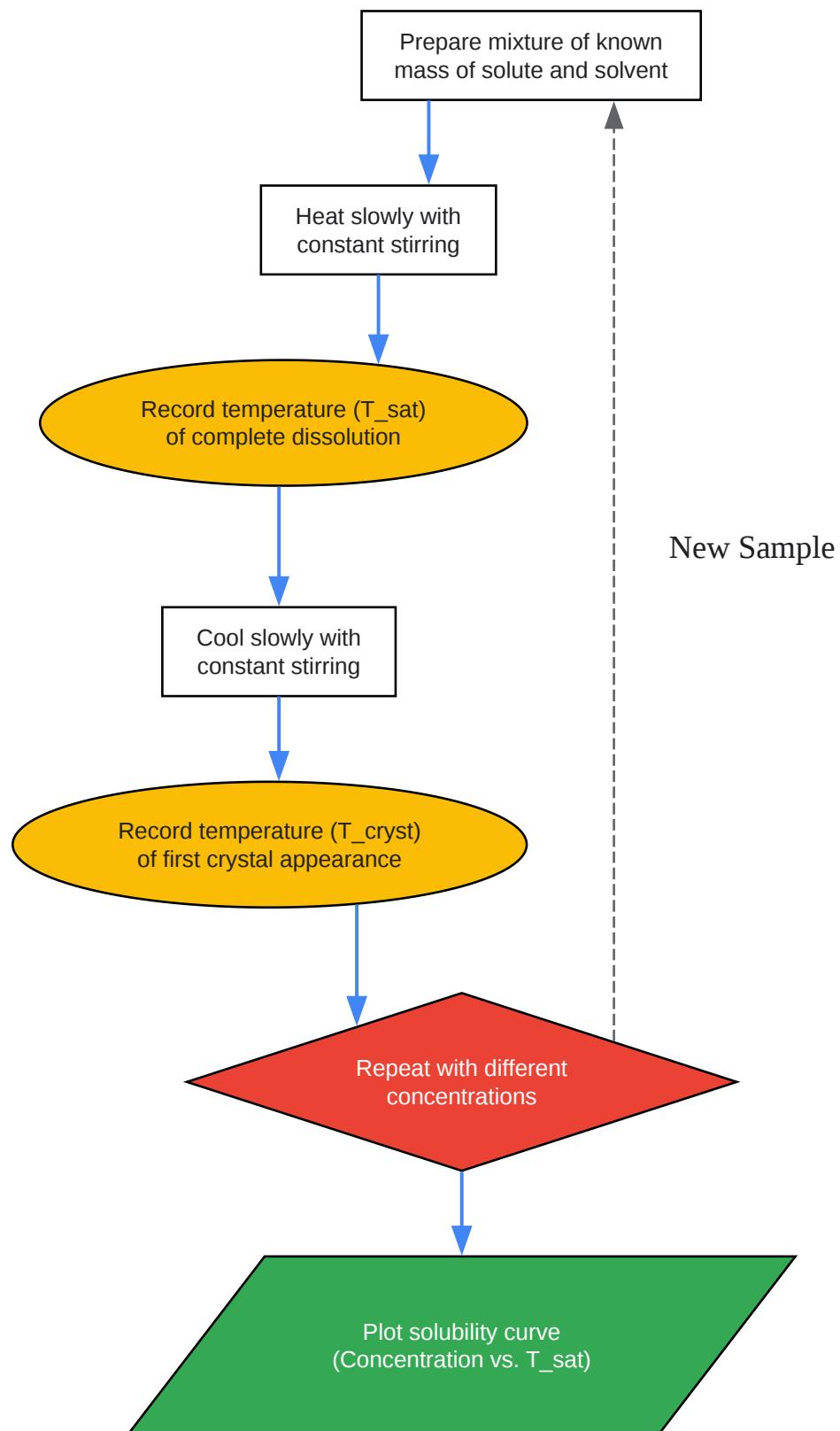
The solubility of **ammonium malate** is not a fixed value but is influenced by several factors:

- Temperature: The solubility of most solids in liquids increases with temperature. The quantitative relationship between temperature and **ammonium malate** solubility requires experimental determination.
- pH: The pH of the solution will affect the equilibrium between the monoammonium and diammonium forms of the salt, as well as the protonation state of malic acid itself, thereby altering the overall solubility.
- Solvent Polarity: As an ionic compound, **ammonium malate**'s solubility is expected to be highest in highly polar solvents like water, lower in polar organic solvents like alcohols, and very low in nonpolar solvents like hydrocarbons.
- Presence of Other Solutes: The presence of other salts or solutes can affect the solubility of **ammonium malate** through common ion effects or changes in the ionic strength of the solution.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following are standard, reliable methods for determining the equilibrium solubility of a compound like **ammonium malate**.


Isothermal Shake-Flask Method


This method, often considered the "gold standard," determines the equilibrium solubility at a constant temperature. It is suitable for a wide range of solubilities.

Methodology:

- Preparation: An excess amount of finely powdered **ammonium malate** is added to a known volume or mass of the selected solvent in a sealed vessel (e.g., a glass vial or flask). The use of excess solid is crucial to ensure that saturation is reached.
- Equilibration: The vessel is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a predetermined period. The time required to reach equilibrium should be established through preliminary experiments (e.g., by taking measurements at 24, 48, and 72 hours) to ensure the concentration of the dissolved solid is no longer changing.

- Phase Separation: Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.45 µm PTFE or PVDF) to obtain a clear, particle-free saturated solution. Care must be taken to maintain the temperature during this step.
- Quantification: The concentration of **ammonium malate** in the saturated solution is determined using a suitable analytical technique. Options include:
 - Gravimetric Analysis: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solid residue is measured.
 - Chromatography: High-Performance Liquid Chromatography (HPLC) can be used to quantify the malate concentration.
 - Titration: The malate content can be determined by acid-base titration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium malate - Wikipedia [en.wikipedia.org]
- 2. Ammonium Malate Reagent|For Research Use [benchchem.com]
- 3. phexcom.com [phexcom.com]
- To cite this document: BenchChem. [Solubility of Ammonium Malate in Various Solvents: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3049338#ammonium-malate-solubility-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

